2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
Overview
Description
2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperidine and piperazine ring system The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps:
Formation of the Benzyl Bromide Intermediate: The initial step involves the bromination of 5-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with piperidine to form 1-(5-bromo-2-methoxybenzyl)piperidine.
Formation of the Piperazine Derivative: The piperidine derivative is then reacted with piperazine to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperidine and piperazine rings.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used to study receptor-ligand interactions, given its complex structure and potential binding affinity.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through its piperidine and piperazine rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of the target compound.
4-Methoxybenzyl bromide: A similar compound with a methoxy group but lacking the piperidine and piperazine rings.
2-piperazin-1-yl-ethanol: A simpler compound with a piperazine ring and an ethanol group.
Uniqueness
The uniqueness of 2-{4-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol lies in its complex structure, which combines multiple functional groups and ring systems
Properties
IUPAC Name |
2-[4-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BrN3O2/c1-25-19-3-2-17(20)14-16(19)15-22-6-4-18(5-7-22)23-10-8-21(9-11-23)12-13-24/h2-3,14,18,24H,4-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYABQVCTHBAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCN(CC3)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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